Xanthotoxol acetate
Overview
Description
Xanthotoxol acetate: is a derivative of xanthotoxol, a naturally occurring furanocoumarin found in various plants such as Cnidium monnieri and Saussurea obvallata . Xanthotoxol itself is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . This compound is synthesized to enhance the properties of xanthotoxol, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthotoxol acetate typically involves the acetylation of xanthotoxol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to prevent degradation of the xanthotoxol core structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Xanthotoxol acetate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of this compound.
Scientific Research Applications
Biology: In biological research, xanthotoxol acetate is studied for its anti-inflammatory and antioxidant properties. It has shown potential in modulating inflammatory pathways and protecting cells from oxidative stress .
Medicine: this compound is investigated for its neuroprotective effects, particularly in models of cerebral ischemia. It has been shown to reduce brain edema and inhibit the expression of pro-inflammatory mediators .
Industry: In the industrial sector, this compound may be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
Mechanism of Action
Xanthotoxol acetate exerts its effects primarily through the modulation of inflammatory pathways. It inhibits the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . By reducing the levels of these cytokines, this compound can attenuate inflammation and protect tissues from damage.
Comparison with Similar Compounds
Xanthotoxin (Methoxsalen): Another furanocoumarin with similar biological activities, used in the treatment of skin disorders like psoriasis.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory properties.
Psoralen: Known for its use in photochemotherapy for skin conditions.
Uniqueness: Xanthotoxol acetate is unique due to its specific acetylated structure, which may enhance its bioavailability and stability compared to its parent compound, xanthotoxol. This modification can potentially improve its therapeutic efficacy and broaden its application in various fields of research and industry.
Properties
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c1-7(14)17-13-11-9(4-5-16-11)6-8-2-3-10(15)18-12(8)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTRRECWRHWOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146113 | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-19-3 | |
Record name | 9-Acetoxypsoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthotoxol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ACETOXYPSORALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRU60UW29D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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